molecular formula C11H18N4O2 B1481985 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098075-74-0

1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1481985
M. Wt: 238.29 g/mol
InChI Key: ZXQQJMUYCSZVHK-UHFFFAOYSA-N
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Description

The compound “1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and alkaloids . The molecule also features a 1,2,3-triazole ring, which is a type of heterocyclic compound that often exhibits various biological activities.


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions. For instance, the piperidine ring could be formed through cyclization reactions . The 1,2,3-triazole ring could be synthesized through a variety of methods, including the Huisgen cycloaddition, a type of click chemistry .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperidine ring and a 1,2,3-triazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The compound can participate in various chemical reactions due to the presence of multiple functional groups. For example, the nitrogen atoms in the 1,2,3-triazole ring can act as nucleophiles in reactions with electrophiles. The piperidine ring can also undergo various transformations, such as N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine and 1,2,3-triazole rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis Methodologies

Research has developed various methodologies for synthesizing 1,2,3-triazole derivatives, demonstrating the chemical versatility of these compounds. For instance, a study by Holla et al. (2005) focuses on the synthesis of substituted 1,2,3-triazoles through the 1,3-dipolar cycloaddition reaction, showcasing their potential in generating diverse molecular structures with antimicrobial properties (Holla et al., 2005). Similarly, Liu et al. (2015) describe an oriented synthesis approach for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, highlighting the strategic routes to access triazole derivatives for further pharmaceutical exploration (Liu et al., 2015).

Antimicrobial Activities

Triazole derivatives have been extensively studied for their antimicrobial activities. A variety of 1,2,3-triazoles have shown efficacy against a range of bacterial and fungal pathogens. For instance, the antimicrobial activity of some new 1,2,4-triazol-3-one derivatives was evaluated, revealing that these compounds exhibit significant activity against test microorganisms, suggesting their potential use as antimicrobial agents (Fandaklı et al., 2012).

Anticancer Activities

The anticancer potential of triazole derivatives has also been a subject of interest. Dong and Wu (2018) synthesized new 1-aryl-4-[(aziridine-1-yl)diarylmethyl]-5-methyl-1H-1,2,3-triazole derivatives and evaluated their anticancer activities against human leukemia HL-60 cells and human hepatoma G2 cells, with some compounds showing high activity (Dong & Wu, 2018). This study underscores the potential of triazole derivatives as anticancer agents, providing a foundation for further exploration in cancer treatment.

Safety And Hazards

As with any chemical compound, handling “1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” requires appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities and developing more efficient synthetic methods. Given the prevalence of piperidine and 1,2,3-triazole structures in pharmaceuticals, this compound could have potential applications in drug discovery .

properties

IUPAC Name

1-[(1-ethylpiperidin-4-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-2-14-5-3-9(4-6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQQJMUYCSZVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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